

Application Notes and Protocols for In Vivo Experiments with ODM-203

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Compound of Interest

Compound Name: OdM1

Cat. No.: B1578477

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Introduction

ODM-203 is a potent, orally bioavailable, selective dual inhibitor of Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs).^{[1][2][3]} Preclinical studies have demonstrated its significant anti-tumor efficacy in various cancer models, making it a compound of high interest for oncology research. These application notes provide detailed protocols for the formulation and in vivo administration of ODM-203, based on available preclinical data, to aid researchers in designing and executing their own studies.

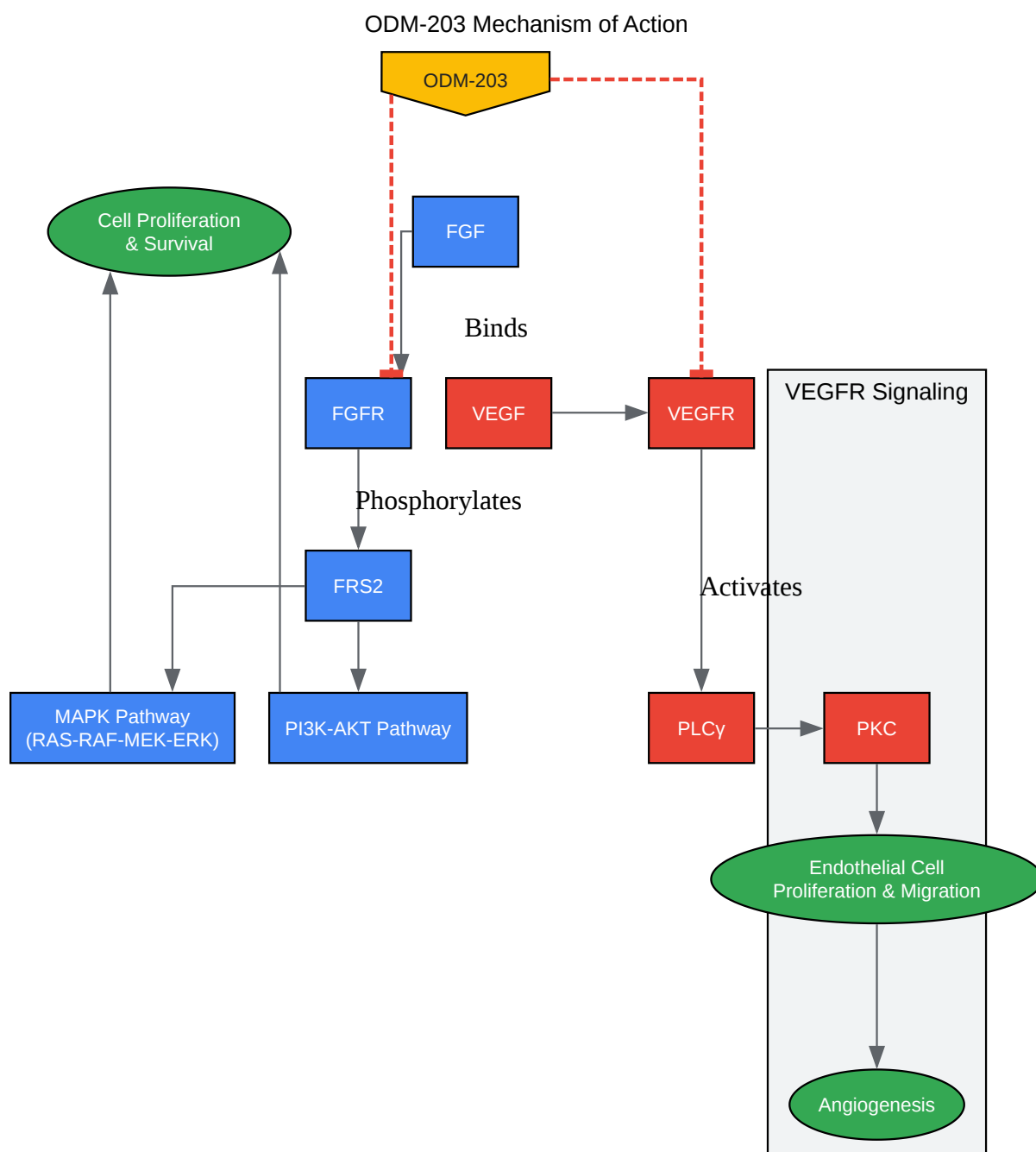
Mechanism of Action

ODM-203 equipotently inhibits the kinase activity of both FGFR and VEGFR families.^{[1][2]} This dual inhibition targets two critical pathways in tumor progression:

- **FGFR Signaling:** Aberrant FGFR signaling, through mutations, amplifications, or fusions, drives cell proliferation, survival, and migration in a variety of cancers.
- **VEGFR Signaling:** The VEGF pathway is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

By simultaneously blocking these pathways, ODM-203 exerts a multi-faceted anti-tumor effect, impacting both the cancer cells directly and the tumor microenvironment that supports them.

Signaling Pathway Diagram



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Caption: Dual inhibition of FGFR and VEGFR signaling pathways by ODM-203.

ODM-203 Formulation for In Vivo Oral Administration

ODM-203 is a practically insoluble compound, requiring a suspension formulation for oral gavage in animal models. The following protocol describes the preparation of a representative aqueous suspension.

Note: While a specific preclinical formulation for ODM-203 involving PVP/VA and Tween 80 has been mentioned, the exact composition used in the key published in vivo studies is not publicly detailed. The following protocol is based on this information and common practices for formulating poorly soluble compounds for preclinical research. Researchers may need to optimize the formulation for their specific experimental needs.

Materials:

- ODM-203 hydrochloride salt
- PVP/VA (Polyvinylpyrrolidone/Vinyl Acetate copolymer, e.g., Kollidon® VA 64)
- Tween 80 (Polysorbate 80)
- Sterile, purified water

Equipment:

- Analytical balance
- Mortar and pestle (optional, for particle size reduction)
- Magnetic stirrer and stir bar
- Homogenizer (optional, for improved suspension uniformity)
- pH meter
- Appropriate glassware (beakers, graduated cylinders)

Protocol:

- **Vehicle Preparation:**
 - In a suitable beaker, add 20 mg/mL of PVP/VA and 5 mg/mL of Tween 80 to the desired final volume of sterile water.
 - Stir the mixture using a magnetic stirrer until all components are fully dissolved. This solution is the vehicle.
- **ODM-203 Suspension:**
 - Weigh the required amount of ODM-203 hydrochloride salt to achieve the final desired concentration (e.g., 5 mg/mL).
 - If necessary, gently grind the ODM-203 powder in a mortar and pestle to reduce particle size and improve suspendability.
 - Slowly add the powdered ODM-203 to the prepared vehicle while continuously stirring.
 - Continue stirring for at least 30 minutes to ensure a homogenous suspension. For improved uniformity, a homogenizer can be used.
- **pH Adjustment (Optional but Recommended):**
 - Measure the pH of the suspension. Depending on the stability of the compound, adjusting the pH might be necessary to prevent salt disproportionation.
- **Storage and Handling:**
 - Store the suspension at room temperature or as determined by stability studies.
 - It is crucial to ensure the suspension is continuously stirred or thoroughly vortexed before each administration to guarantee uniform dosing.

In Vivo Experimental Protocols

The following are detailed protocols for key in vivo experiments based on published studies with ODM-203.

Subcutaneous Xenograft Models

Objective: To evaluate the anti-tumor efficacy of ODM-203 in FGFR-dependent tumor models.

Animal Models:

- RT4 (FGFR3-dependent): Human bladder cancer cell line.
- SNU16 (FGFR2-dependent): Human stomach cancer cell line.

Protocol:

- Cell Culture: Culture RT4 or SNU16 cells in appropriate media until they reach the desired number for implantation.
- Animal Husbandry: Use immunodeficient mice (e.g., Athymic Nude-Foxn1nu).
- Tumor Implantation:
 - Subcutaneously inject 1×10^6 RT4 or SNU16 cells, resuspended in a 1:1 mixture of culture medium and Matrigel, into the flank of each mouse.
- Tumor Growth Monitoring:
 - Monitor tumor growth by caliper measurements at least twice a week.
 - Calculate tumor volume using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- Treatment Initiation:
 - When tumors reach an average volume of approximately 100 mm^3 , randomize the animals into treatment and vehicle control groups.
- ODM-203 Administration:

- Administer ODM-203 orally (p.o.) by gavage, once daily, at the desired doses (e.g., 20, 30, or 40 mg/kg).
- Administer the vehicle solution to the control group.
- Treatment Duration:
 - Treat the animals for a predefined period, for example, 12 or 21 consecutive days.
- Efficacy Assessment:
 - Continue to monitor tumor volumes throughout the treatment period.
 - At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics).

Orthotopic Syngeneic Model

Objective: To assess the efficacy of ODM-203 in a highly angiogenesis-dependent tumor model.

Animal Model:

- Renca (murine renal adenocarcinoma): Orthotopically implanted in BALB/c mice.

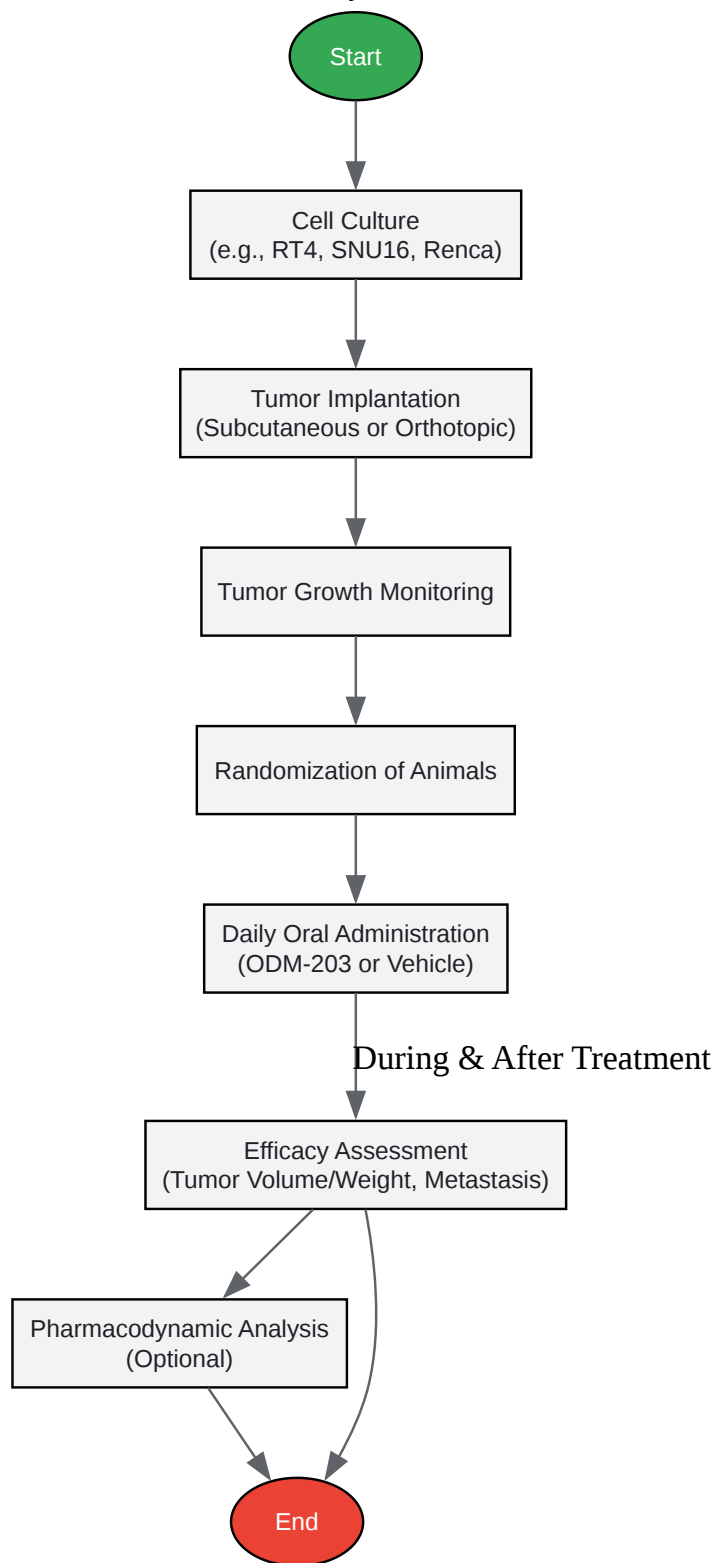
Protocol:

- Cell Culture: Culture Renca cells in appropriate media.
- Animal Husbandry: Use immunocompetent BALB/c mice.
- Tumor Implantation:
 - Surgically implant Renca cells into the kidney of each mouse.
- Treatment Initiation:
 - Allow the animals to recover from surgery for a specified period (e.g., 2 days) before starting treatment.

- ODM-203 Administration:
 - Administer ODM-203 orally (p.o.) by gavage, once daily, at various doses (e.g., 7, 20, and 40 mg/kg).
 - Administer the vehicle solution to the control group.
- Treatment Duration:
 - Treat the animals for a specified duration, for instance, 21 consecutive days.
- Efficacy Assessment:
 - At the end of the study, euthanize the animals.
 - Excise and weigh the primary tumors.
 - Examine and quantify metastatic nodules in other organs, such as the lungs.

Experimental Workflow Diagram

General In Vivo Efficacy Workflow for ODM-203

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Caption: A generalized workflow for in vivo efficacy studies of ODM-203.

Quantitative Data Summary

The following tables summarize the in vivo efficacy of ODM-203 in various preclinical models.

Table 1: Efficacy of ODM-203 in an Angiogenic Syngeneic Model

Animal Model	Treatment Group	Dose (mg/kg)	Treatment Duration	Primary Tumor Growth Inhibition (%)
Orthotopic Renca	Vehicle	-	21 days	-
Orthotopic Renca	ODM-203	7	21 days	39
Orthotopic Renca	ODM-203	20	21 days	58
Orthotopic Renca	ODM-203	40	21 days	75

Data adapted from published preclinical studies.

Table 2: Efficacy of ODM-203 in FGFR-Dependent Xenograft Models

Animal Model	Treatment Group	Dose (mg/kg)	Treatment Duration	Tumor Growth Inhibition (%)
Subcutaneous RT4	ODM-203	20	21 days	Significant reduction
Subcutaneous RT4	ODM-203	40	21 days	Dose-dependent significant reduction
Subcutaneous SNU16	ODM-203	30	12 days	Significant reduction

Qualitative description based on published data indicating significant anti-tumor activity. Specific TGI percentages were not consistently provided in the source material.

Conclusion

ODM-203 is a promising dual inhibitor of FGFR and VEGFR with demonstrated in vivo anti-tumor activity. The protocols and data presented in these application notes provide a comprehensive resource for researchers planning preclinical studies with this compound. Successful in vivo experiments will depend on the appropriate formulation and administration of ODM-203, as well as the selection of relevant animal models to investigate its therapeutic potential.

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References

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